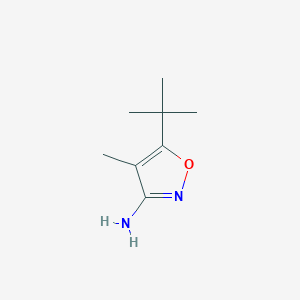

5-(tert-Butyl)-4-methylisoxazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-4-methyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-5-6(8(2,3)4)11-10-7(5)9/h1-4H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIMGYSPDXCPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120771-20-2 | |

| Record name | 5-(tert-butyl)-4-methylisoxazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-(tert-Butyl)-4-methylisoxazol-3-amine

An In-Depth Technical Guide to the Synthesis of 5-(tert-Butyl)-4-methylisoxazol-3-amine

Executive Summary

This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure found in numerous pharmaceuticals, valued for its diverse biological activities and its utility as a versatile synthetic intermediate.[1][2] This document outlines a primary synthetic pathway based on the well-established cyclocondensation reaction between a β-ketonitrile and hydroxylamine. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental protocol, and discuss critical process parameters that ensure high yield and regiochemical purity. The methodologies described herein are designed to be self-validating, with a focus on the causal relationships between reaction conditions and outcomes, empowering researchers to reproduce and adapt these procedures with confidence.

Introduction: The Significance of the 3-Aminoisoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties and conformational rigidity, making it an attractive scaffold in drug design.[3][4] Derivatives of isoxazole exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The 3-aminoisoxazole moiety, in particular, serves as a crucial building block for more complex molecules, including potent kinase inhibitors used in targeted cancer therapies.[5] The title compound, this compound, combines the stable isoxazole core with a bulky tert-butyl group, which can enhance metabolic stability and modulate ligand-receptor interactions, and a methyl group at the C4 position, which further tunes the molecule's steric and electronic profile. A reliable and scalable synthesis is therefore paramount for enabling further research and development.

Core Synthetic Strategy: Retrosynthetic Analysis

The most direct and widely adopted method for constructing the 3-aminoisoxazole ring is the cyclocondensation of a β-ketonitrile with hydroxylamine or one of its salts.[1][6] This approach is a variation of the classic Claisen isoxazole synthesis.[7]

Retrosynthetic Disconnection:

A logical retrosynthetic analysis of the target molecule 1 reveals the key bond formations. Disconnecting the N-O bond and the C3-N bond of the isoxazole ring leads back to two primary synthons: hydroxylamine (3 ) and the β-ketonitrile precursor, 2-methylpivalyl acetonitrile (2 ), also known as 2,4,4-trimethyl-3-oxopentanenitrile.

Figure 1: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability or straightforward preparation of the starting materials and the typically high efficiency of the ring-forming reaction. A critical challenge in this synthesis is controlling the regioselectivity, as the reaction can potentially yield the isomeric 5-amino-3-(tert-butyl)-4-methylisoxazole.

Detailed Synthetic Protocol

This section provides a comprehensive, step-by-step procedure for the from 2-methylpivalyl acetonitrile and hydroxylamine hydrochloride.

Principle of the Reaction

The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of the β-ketonitrile, forming an oxime intermediate. This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the nitrile carbon. Subsequent tautomerization and dehydration yield the stable aromatic isoxazole ring. The regiochemical outcome (3-amino vs. 5-amino) is highly dependent on the reaction conditions, particularly the pH. Maintaining a slightly acidic to neutral pH (6.0-7.0) has been shown to decisively favor the formation of the desired 3-amino isomer by modulating the nucleophilicity of the hydroxylamine and the relative reactivity of the ketone and nitrile functionalities.[8]

Experimental Workflow

The overall process can be visualized as a three-stage workflow: reaction setup and execution, product isolation, and finally, purification.

Figure 2: Step-by-step experimental workflow diagram.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Suggestion |

| 2-Methylpivalyl Acetonitrile | C₈H₁₃NO | 139.20 | N/A | Custom Synthesis |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Fisher Scientific |

| Ethanol (EtOH), 200 Proof | C₂H₅OH | 46.07 | 64-17-5 | VWR Chemicals |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Sigma-Aldrich |

| Sodium Sulfate (Na₂SO₄), Anhydrous | Na₂SO₄ | 142.04 | 7757-82-6 | EMD Millipore |

| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | 7647-01-0 | J.T. Baker |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house |

Step-by-Step Experimental Procedure

Note: This procedure is adapted from a validated synthesis of the unmethylated analogue, 3-amino-5-(t-butyl)isoxazole.[8][9]

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and pH probe, add 2-methylpivalyl acetonitrile (7.0 g, 50.3 mmol), sodium hydroxide (2.0 g, 50.0 mmol), deionized water (90 mL), and ethanol (35 mL).

-

Initial Heating: Begin stirring and heat the mixture to reflux (approx. 85-90 °C) until a clear solution is obtained.

-

Hydroxylamine Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (3.8 g, 54.7 mmol) in 20 mL of deionized water. Slowly add this solution dropwise to the refluxing reaction mixture over 20-30 minutes.

-

Crucial pH Control: Upon completion of the hydroxylamine addition, the pH of the mixture should be approximately 6.0-6.5. Monitor the pH continuously for the first 3-4 hours of the reaction. It is critical to maintain the pH within the 6.0 to 7.0 range .[8] If the pH deviates, adjust it by adding small aliquots of 1M NaOH or 1M HCl as needed.

-

Reaction Progression: Maintain the reaction at reflux for a total of 6 hours, continuing to monitor the pH periodically. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

-

Workup - Quenching and Extraction: After 6 hours, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Workup - Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the final product, this compound, as a crystalline solid.[10]

Mechanistic Insights and Process Optimization

The Criticality of pH in Regioselectivity

The formation of two possible isomers, 3-amino and 5-amino isoxazole, arises from the two electrophilic centers in the β-ketonitrile: the ketone carbonyl carbon and the nitrile carbon.

-

At pH 6.0-7.0 (Optimal): In this slightly acidic to neutral range, the ketone carbonyl is sufficiently electrophilic for the initial attack by the neutral hydroxylamine. The subsequent intramolecular cyclization is favored to proceed via attack on the nitrile group, leading predominantly to the desired 3-amino isomer.[8]

-

At Higher pH (>8): Under more basic conditions, the nucleophilicity of hydroxylamine increases, but this can lead to competing reaction pathways and potentially lower selectivity.

-

At Lower pH (<5): Under strongly acidic conditions, the hydroxylamine exists primarily as the non-nucleophilic hydroxylammonium ion (NH₃OH⁺), which significantly slows down the reaction.

A European patent for the synthesis of the unmethylated analog explicitly demonstrates that maintaining the pH between 6.0 and 7.0 throughout the initial hours of the reaction is the single most important parameter for optimizing the yield of the 3-amino isomer over the 5-amino byproduct.[8]

| Parameter | Optimal Range | Rationale & Justification |

| pH | 6.0 - 7.0 | Maximizes regioselectivity for the 3-amino isomer by controlling the nucleophilicity of hydroxylamine and the relative reactivity of the ketone vs. nitrile group.[8] |

| Temperature | Reflux | Provides sufficient activation energy for the cyclization and dehydration steps, ensuring a reasonable reaction rate. |

| Solvent | Water/Ethanol | An aqueous solvent system is effective for dissolving the reagents and salts. Ethanol acts as a co-solvent to improve the solubility of the organic starting material.[8][9] |

| Time | ~6 hours | Sufficient time for the reaction to proceed to completion, as determined by TLC monitoring. |

Conclusion

The synthetic protocol detailed in this guide presents a reliable and regioselective method for the preparation of this compound. By leveraging the well-understood cyclocondensation reaction and applying stringent control over critical process parameters—most notably the reaction pH—researchers can achieve high yields of the desired 3-aminoisoxazole isomer. This approach provides a solid foundation for the production of this valuable heterocyclic building block, facilitating its use in drug discovery and the broader field of chemical synthesis.

References

- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15, 8213–8243.

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Available at: [Link]

-

Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. (n.d.). J-STAGE. Available at: [Link]

-

Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2015). ResearchGate. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. Available at: [Link]

-

Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. Available at: [Link]

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Publishing. Available at: [Link]

-

Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters. (n.d.). J-STAGE. Available at: [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021). PLOS ONE. Available at: [Link]

-

Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2007). ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Novel Isoxazole derivatives. (2019). Asian Journal of Research in Chemistry. Available at: [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). PubMed Central. Available at: [Link]

-

Synthesis and synthetic utility of 3-isoxazolols. (2008). ResearchGate. Available at: [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). MDPI. Available at: [Link]

-

Cyclocondensation pathways for the synthesis of isoxazole scaffolds. (n.d.). ResearchGate. Available at: [Link]

-

Preparation of 3-amino-5-(t-butyl)isoxazole. (1979). European Patent Office. Available at: [Link]

-

Synthesis of Highly Functionalized Isoxazoles via Base‐Promoted Cyclocondensation of Stable Nitrile Oxides with Active Methylene Compounds. (2008). Sci-Hub. Available at: [Link]

- Preparation method of 3-amino-5-methyl isoxazole. (2020). Google Patents.

-

Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (2021). National Institutes of Health. Available at: [Link]

- Process for the manufacture of 3-amino-5-methylisoxazole. (1992). Google Patents.

-

Synthesis of 2-isoxazolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Preparation of 3-amino-5-(t-butyl)isoxazole. (1979). European Patent Office. Available at: [Link]

-

tert-Butyl nitrite mediated N-nitrosation of secondary amines and other functionalities under solvent free conditions. (2014). RSC Publishing. Available at: [Link]

-

3-Isoxazolamine, 5-(1,1-dimethylethyl)-. (n.d.). PubChem. Available at: [Link]

-

REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (2022). Revues Scientifiques Marocaines. Available at: [Link]

-

Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][11]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2011). ResearchGate. Available at: [Link]

-

Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2020). National Institutes of Health. Available at: [Link]

-

One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (2017). ResearchGate. Available at: [Link]

-

Preparation of Imidazoles, Part 1: By Cyclocondensation. (2024). YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor [pubmed.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

- 8. data.epo.org [data.epo.org]

- 9. data.epo.org [data.epo.org]

- 10. 3-Amino-5-methylisoxazole | 1072-67-9 [chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

A Technical Guide to the Chemical Properties and Applications of 5-(tert-Butyl)-4-methylisoxazol-3-amine

Abstract: This technical guide provides an in-depth analysis of 5-(tert-Butyl)-4-methylisoxazol-3-amine (CAS No. 120771-20-2), a substituted 3-aminoisoxazole of significant interest to the pharmaceutical and medicinal chemistry sectors. The document elucidates the compound's core physicochemical properties, proposes a robust synthetic strategy, and offers a predictive analysis of its spectral characteristics (IR, NMR, MS). Emphasis is placed on the reactivity of the 3-amino group, which serves as a versatile synthetic handle. Furthermore, this guide highlights the compound's critical role as a key building block in the development of potent kinase inhibitors, contextualizing its structural importance in modern drug discovery. This paper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable heterocyclic intermediate.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have cemented its role in a multitude of therapeutic agents. Marketed drugs containing the isoxazole core, such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, underscore the versatility and biological acceptance of this moiety.[1]

Within this important class of compounds, this compound emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized:

-

The 3-amino group provides a nucleophilic center, serving as a primary attachment point for building more complex molecular architectures.[3]

-

The 5-tert-butyl group imparts steric bulk and lipophilicity, which can be crucial for modulating solubility and facilitating interactions within hydrophobic pockets of biological targets like kinases.

-

The 4-methyl group influences the electronic environment of the isoxazole ring and provides an additional point for steric differentiation compared to its unmethylated analogue.

This guide will systematically explore the chemical properties and synthetic utility of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its core properties can be reliably identified from supplier data and predicted based on its structure. A close structural analog, 3-Amino-5-tert-butylisoxazole (CAS 55809-36-4), which lacks the 4-methyl group, has a reported melting point of 110-114 °C, suggesting the title compound is also a solid at room temperature.

| Property | Value / Description | Source |

| CAS Number | 120771-20-2 | [4][5] |

| Molecular Formula | C₈H₁₄N₂O | |

| Molecular Weight | 154.21 g/mol | [6] |

| Appearance | Predicted to be a white to off-white or yellow crystalline solid. | Inferred |

| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO, methanol, dichloromethane) and poorly soluble in water. | Inferred |

| Storage | 2-8 °C, protected from light and moisture. | |

| SMILES | CC1=C(ON=C1N)C(C)(C)C |

Synthesis and Mechanistic Considerations

The synthesis of 3-aminoisoxazoles often involves the cyclocondensation of a β-ketonitrile with hydroxylamine. For this compound, a logical and efficient synthetic approach starts from pivaloylacetonitrile.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: C4-methylation of a β-ketonitrile followed by cyclization.

-

α-Methylation of Pivaloylacetonitrile: The methylene group situated between the ketone and nitrile is acidic. Deprotonation with a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), generates a stable enolate. This nucleophilic enolate can then be reacted with an electrophilic methyl source, like methyl iodide (CH₃I), to install the methyl group at the C4 position, yielding 2-methyl-4,4-dimethyl-3-oxopentanenitrile.

-

Cyclocondensation with Hydroxylamine: The resulting α-methyl-β-ketonitrile is then treated with hydroxylamine (NH₂OH) under basic or neutral conditions. The reaction proceeds via initial formation of an oxime with the ketone carbonyl. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the oxime oxygen onto the nitrile carbon, followed by tautomerization, yields the final 3-aminoisoxazole ring.

Caption: Proposed two-step synthesis of the target compound.

Exemplary Laboratory Protocol (Hypothetical)

-

Step 1: Synthesis of 2-Methyl-4,4-dimethyl-3-oxopentanenitrile.

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of pivaloylacetonitrile (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating complete enolate formation.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 12-16 hours. Monitor by TLC or GC-MS for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the crude intermediate from Step 1 in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) followed by a base such as sodium acetate or potassium carbonate (1.5 eq).

-

Heat the mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

-

Resuspend the residue in water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the title compound.

-

Spectral Data and Structural Elucidation (Predictive Analysis)

No publicly available spectra for this compound were identified. However, a detailed prediction based on its functional groups provides a reliable guide for structural confirmation.

| Technique | Prediction |

| ¹H NMR | δ ~4.5-5.5 ppm (br s, 2H, -NH₂); δ ~1.9-2.2 ppm (s, 3H, Ar-CH₃); δ ~1.3 ppm (s, 9H, -C(CH₃)₃). Note: Amine proton chemical shift is highly dependent on solvent and concentration.[7] |

| ¹³C NMR | ~170-175 ppm (C5, attached to t-Bu); ~160-165 ppm (C3, attached to NH₂); ~95-105 ppm (C4, attached to methyl); ~32-35 ppm (quaternary C of t-Bu); ~28-30 ppm (CH₃ of t-Bu); ~8-12 ppm (C4-CH₃). |

| IR (cm⁻¹) | 3450-3250 (two bands, N-H stretch of primary amine); 2970-2870 (C-H aliphatic stretch); ~1650 (N-H scissoring bend); ~1600-1450 (C=N and C=C ring stretches); ~1300-1200 (C-N stretch). |

| MS (EI) | m/z 154 (M⁺, molecular ion); m/z 139 ([M-CH₃]⁺, loss of methyl); m/z 97 ([M-C₄H₉]⁺, loss of tert-butyl). |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is primarily derived from the nucleophilicity of its 3-amino group. This functionality allows for straightforward derivatization to access a wide range of more complex structures.[3]

-

N-Acylation and N-Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form stable amides and sulfonamides, respectively.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a direct route to N,N'-disubstituted ureas and thioureas. This transformation is particularly crucial in the synthesis of kinase inhibitors.[8][9]

-

Condensation Reactions: The amine can condense with various carbonyl compounds or their equivalents, such as activated enol ethers, to form enamines or participate in multicomponent reactions leading to fused heterocyclic systems.

Caption: Common synthetic transformations of the 3-amino group.

Application in Drug Discovery: A Case Study on Kinase Inhibition

The 5-(tert-butyl)isoxazol-3-amine scaffold is a cornerstone of several advanced kinase inhibitors, most notably in the development of FMS-like tyrosine kinase-3 (FLT3) inhibitors for Acute Myeloid Leukemia (AML).[8] The compound AC220 (Quizartinib), a potent and selective FLT3 inhibitor, prominently features this moiety.[9]

In the structure of Quizartinib, the 5-(tert-butyl)isoxazol-3-amine fragment is connected via a urea linker to the rest of the molecule.[8] The structural rationale is clear:

-

The tert-butyl group is oriented to fit into a hydrophobic pocket within the ATP-binding site of the kinase, contributing significantly to binding affinity and selectivity.

-

The isoxazole ring acts as a rigid scaffold, correctly positioning the tert-butyl group and the urea linker.

-

The exocyclic amine , transformed into a urea, provides crucial hydrogen bond donor and acceptor capabilities, forming key interactions with the hinge region of the kinase, a common binding motif for Type II kinase inhibitors.

The successful application of this fragment in a clinical-stage drug highlights its value as a "go-to" building block for medicinal chemists targeting kinases.[9][10][11][12]

Conclusion

This compound is a high-value heterocyclic building block with a well-defined profile of reactivity and utility. While detailed public data on its physical properties is limited, its chemical behavior is predictable and robust, centered on the versatile 3-amino group. Its established role in the architecture of potent kinase inhibitors validates its importance for professionals in drug discovery and development. The synthetic accessibility and strategic functionalization of this compound ensure its continued relevance in the creation of novel and complex bioactive molecules.

References

-

Chebanov, V. A., et al. (2012). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Current Organic Chemistry, 16(7), 865-894. Available at: [Link]

-

Bachor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. Available at: [Link]

- Klötzer, W., & Bretschneider, H. (1966). U.S. Patent No. 3,242,189. Washington, DC: U.S. Patent and Trademark Office.

-

Bachor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information. Available at: [Link]

- Jiangsu Dijie Pharmaceutical Co Ltd. (2020). China Patent No. CN107721941B.

-

IUCrData. (2019). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. International Union of Crystallography. Available at: [Link]

-

PubChem. (n.d.). 3-((5-Tert-butylisoxazol-3-yl)methyl)oxetan-3-amine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. Available at: [Link]

-

D'hooghe, M., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(29), 24131-24139. Available at: [Link]

-

ResearchGate. (2008). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved January 12, 2026, from [Link]

-

Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. ACS Publications. Available at: [Link]

-

MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

-

Arctom. (n.d.). 5-TERT-BUTYL-4-METHYLISOXAZOL-3-AMINE. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]

-

NIST. (n.d.). 5-Amino-3-methylisoxazole. NIST WebBook. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Retrieved January 12, 2026, from [Link]

-

Kim, K. H., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(1), 111-116. Available at: [Link]

- Aventis Cropscience Gmbh. (2003). U.S. Patent No. US20030139606A1.

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Available at: [Link]

-

Wallace, M. B., et al. (2008). 3-amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 51(5), 1231-1241. Available at: [Link]

-

Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry, 21(4), 1-5. Available at: [Link]

-

PubChem. (n.d.). 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo(1,5-d)(1,2,4)triazine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 120771-20-2|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. utsouthwestern.edu [utsouthwestern.edu]

- 8. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(tert-Butyl)-4-methylisoxazol-3-amine: Synthesis, Characterization, and Applications

A Senior Application Scientist's Perspective on a Novel Heterocyclic Building Block

Abstract: This document provides a comprehensive technical overview of 5-(tert-Butyl)-4-methylisoxazol-3-amine (CAS No. 120771-20-2), a substituted isoxazole with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from established chemical principles, characterization data of closely related analogues, and predictive modeling. We present a proposed synthetic route, detailed predicted characterization data (NMR, IR, MS), and discuss the compound's potential applications, particularly within drug discovery, grounded in the well-established role of the isoxazole scaffold as a privileged pharmacophore. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this unique molecular scaffold.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic profile, making it a cornerstone in the design of bioactive molecules. Isoxazole derivatives are integral to numerous FDA-approved drugs, exhibiting a vast range of therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1] The weak N-O bond is susceptible to cleavage, which can be exploited for prodrug strategies or as a reactive handle in synthesis, while the ring itself is a versatile scaffold for introducing diverse substituents in a well-defined spatial orientation.[1][2]

This compound is a specific, yet sparsely documented, member of this important chemical class. Its structure combines the 3-aminoisoxazole core—a key building block in medicinal chemistry—with a bulky tert-butyl group that can enhance metabolic stability and receptor binding, and a methyl group that fine-tunes the electronic and steric properties of the ring. The significance of this scaffold is underscored by its close relation to compounds like AC220 (Quizartinib), a potent FMS-like tyrosine kinase-3 (FLT3) inhibitor, which features a 5-tert-butylisoxazol-3-yl moiety and is used in the treatment of acute myeloid leukemia (AML).[3]

This guide aims to bridge the information gap for this promising compound by providing a robust, scientifically-grounded framework for its synthesis and characterization.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Core Compound Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 120771-20-2 | ChemShuttle |

| Molecular Formula | C₈H₁₄N₂O | ChemShuttle |

| Molecular Weight | 154.21 g/mol | ChemShuttle |

| SMILES | CC1=C(ON=C1N)C(C)(C)C | ChemShuttle |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Analogous Compound Data |

|---|---|---|

| Physical State | White to off-white solid | Based on isomers like 3-Amino-5-tert-butylisoxazole.[4] |

| Melting Point | 100-120 °C | Extrapolated from 3-Amino-5-tert-butylisoxazole (110-114 °C).[5] |

| Boiling Point | ~250-270 °C | Predicted based on structural similarity to related isoxazoles.[5] |

| pKa | 2.0 - 3.0 | The isoxazole ring is weakly basic; predicted value is similar to 3-Amino-5-tert-butylisoxazole (pKa: 2.37).[5] |

| LogP | ~1.6 - 2.0 | Calculated based on isomers and the presence of lipophilic alkyl groups.[2] |

Predicted Spectroscopic Characterization

The following spectral data are predicted based on established principles and analysis of structurally similar isoxazoles.[6]

¹H NMR (400 MHz, CDCl₃):

-

δ 4.0-5.0 ppm (s, 2H, -NH₂): A broad singlet corresponding to the primary amine protons. The chemical shift can vary with concentration and solvent.

-

δ 1.95 ppm (s, 3H, -CH₃): A sharp singlet for the methyl group at the C4 position.

-

δ 1.35 ppm (s, 9H, -C(CH₃)₃): A sharp, intense singlet for the nine equivalent protons of the tert-butyl group at the C5 position.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~170 ppm (C5): Carbon bearing the tert-butyl group.

-

δ ~165 ppm (C3): Carbon attached to the amino group.

-

δ ~100 ppm (C4): Carbon bearing the methyl group.

-

δ ~32 ppm (-C(CH₃)₃): Quaternary carbon of the tert-butyl group.

-

δ ~28 ppm (-C(CH₃)₃): Carbon atoms of the tert-butyl methyl groups.

-

δ ~8 ppm (-CH₃): Carbon of the C4-methyl group.

IR Spectroscopy (ATR, cm⁻¹):

-

3400-3250 cm⁻¹: Two distinct, medium-intensity bands characteristic of the asymmetric and symmetric N-H stretching of a primary amine.

-

2960-2870 cm⁻¹: Strong bands corresponding to the C-H stretching of the tert-butyl and methyl groups.

-

~1620 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.

-

1580-1450 cm⁻¹: A series of bands corresponding to the C=N and C=C stretching vibrations of the isoxazole ring.

-

1365 cm⁻¹: Characteristic C-H bending of the tert-butyl group.

Mass Spectrometry (EI, 70 eV):

-

m/z 154 (M⁺): Molecular ion peak.

-

m/z 139 ([M-CH₃]⁺): A prominent peak corresponding to the loss of a methyl radical from the tert-butyl group, a characteristic fragmentation pattern for tert-butyl substituted compounds.

-

m/z 111, 96, 57: Other potential fragments resulting from further cleavage of the molecule.

Proposed Synthesis and Purification Protocol

While a specific synthesis for this compound is not documented, a robust and regioselective route can be designed based on the well-established [3+2] cycloaddition reaction between a nitrile oxide and a suitable dipolarophile.[7][8] This method offers high yields and excellent control over the substitution pattern of the resulting isoxazole ring.

Rationale for the Synthetic Strategy

The core principle is the 1,3-dipolar cycloaddition, a powerful tool in heterocyclic chemistry. To achieve the target 3, 4, 5-substitution pattern, we require:

-

A Nitrile Oxide (the "3" and "N-O" components): This will be generated in situ from an α-chloro-oxime. The substituent on the nitrile oxide will become the C3 substituent of the isoxazole. To install the 3-amino group, we will use a protected aminomethyl group on the nitrile oxide precursor, which will be deprotected in the final step.

-

A Dipolarophile (the "4" and "5" components): This alkyne or alkene partner must contain the tert-butyl and methyl groups in the correct positions. A β-ketoester or a similarly activated methylene compound is an ideal precursor for this component.

The proposed workflow is outlined below.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials: N-Boc-glycine, reducing agents (e.g., LiAlH₄ or DIBAL-H), hydroxylamine hydrochloride, N-chlorosuccinimide (NCS), pinacolone, cyanating agent (e.g., tosyl cyanide), triethylamine (TEA), trifluoroacetic acid (TFA), and appropriate anhydrous solvents (THF, EtOAc, DCM).

Step 1: Synthesis of N-Boc-aminoacetohydroximoyl chloride (Nitrile Oxide Precursor) [7]

-

Reduction: Reduce the carboxylic acid of N-Boc-glycine to the corresponding aldehyde, N-Boc-aminoacetaldehyde. This requires careful control to avoid over-reduction to the alcohol.

-

Oximation: React the aldehyde with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium bicarbonate) in an alcoholic solvent to form N-Boc-aminoacetaldehyde oxime.

-

Chlorination: Treat the oxime with N-chlorosuccinimide (NCS) in a solvent like DMF to yield the target hydroximoyl chloride. This compound is the stable precursor to the reactive nitrile oxide.

Step 2: Synthesis of the Dipolarophile

-

A suitable dipolarophile would be an activated alkyne or alkene. For this specific substitution pattern, a reaction involving an activated methylene compound like a β-ketonitrile is a plausible route. For instance, the reaction of a nitrile oxide with 3,3-dimethyl-2-oxobutanenitrile in the presence of a base could yield the desired isoxazole core.

Step 3: Regioselective [3+2] Cycloaddition [7]

-

Dissolve the hydroximoyl chloride from Step 1 and the dipolarophile from Step 2 in an anhydrous, non-polar solvent such as THF or toluene.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA), dropwise. The base facilitates the in situ generation of the N-Boc-aminomethyl nitrile oxide, which immediately undergoes cycloaddition.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

Step 4: Deprotection and Isolation [9]

-

Upon completion of the cycloaddition, concentrate the reaction mixture in vacuo.

-

Dissolve the crude residue in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) or pass gaseous HCl through the solution to cleave the Boc protecting group.

-

Stir for 2-4 hours at room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Step 5: Purification

-

Purify the crude this compound using flash column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

-

Characterize the final product using NMR, IR, and MS to confirm its identity and purity against the predicted data.

Applications in Drug Discovery and Medicinal Chemistry

The 3-aminoisoxazole scaffold is a highly sought-after building block in pharmaceutical research due to its ability to act as a versatile hydrogen bond donor and acceptor, and its rigid structure which helps in optimizing ligand-receptor interactions.[10][11]

Key Potential Applications:

-

Kinase Inhibitors: As demonstrated by the FLT3 inhibitor AC220, the 5-tert-butylisoxazol-3-amine core is an excellent starting point for designing potent and selective kinase inhibitors for oncology applications.[3] The tert-butyl group often occupies a hydrophobic pocket in the kinase active site, enhancing binding affinity.

-

Anti-Inflammatory Agents: Isoxazole derivatives have been successfully developed as selective COX-2 inhibitors for treating inflammation.[12][13] The scaffold of the title compound could be elaborated to design novel anti-inflammatory drugs.

-

Antimicrobial and Antiviral Agents: The isoxazole nucleus is present in several antibiotics (e.g., sulfamethoxazole, cloxacillin) and has shown promise in the development of new agents against resistant bacterial strains and viruses.

-

CNS-Active Agents: The rigid isoxazole ring is useful for designing ligands that target receptors and enzymes in the central nervous system, with applications as anticonvulsant and antidepressant agents.[13]

Caption: The central role of the core scaffold in exploring various therapeutic applications.

Safety and Handling

Based on data for analogous compounds like 3-amino-5-tert-butylisoxazole, this compound should be handled with appropriate care.[4]

-

Hazards: Likely to be harmful if swallowed and may cause skin and serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising yet underexplored building block for chemical and pharmaceutical research. While direct experimental data remains scarce, this guide provides a robust framework based on established chemical principles and data from closely related structures. The proposed synthetic route via [3+2] cycloaddition is a reliable and scalable method for its preparation. The predicted spectroscopic data offers a clear benchmark for the characterization of the synthesized compound. Given the proven track record of the isoxazole scaffold in drug discovery, this compound is a high-potential candidate for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This guide serves as a call to action for further experimental investigation into this valuable molecular entity.

References

-

Krasavin, M., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(28), 23831-23840. [Link]

-

Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10). [Link]

-

Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Szcześniak, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. [Link]

-

Nguyen, T. T., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 12, 2498-2503. [Link]

-

Cerasulo, L., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1159-1168. [Link]

-

Sahoo, B. M., et al. (2017). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. Current Microwave Chemistry, 4(2). [Link]

-

Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Applied Pharmaceutical Science, 7(5), 225-235. [Link]

-

SpectraBase. (n.d.). 3-Amino-5-methylisoxazole. Retrieved January 12, 2026, from [Link]

-

Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Moroccan Journal of Heterocyclic Chemistry, 21(4), 1-5. [Link]

-

Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][9][14]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-tert-butylisoxazole 97 55809-36-4 [sigmaaldrich.com]

- 5. 3-Amino-5-tert-butylisoxazole CAS#: 55809-36-4 [amp.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Amino-4,5-dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]

Spectroscopic Profile of 5-(tert-Butyl)-4-methylisoxazol-3-amine: A Predictive and Interpretive Guide

An In-depth Technical Guide

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The specific compound, 5-(tert-Butyl)-4-methylisoxazol-3-amine (CAS No. 120771-20-2), combines the isoxazole core with a bulky tert-butyl group, a methyl substituent, and a primary amine, suggesting potential applications as a synthetic building block for novel therapeutics.[2]

Comprehensive structural elucidation is the bedrock of chemical research and drug development, with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serving as the primary tools for verification. Due to a lack of publicly available, consolidated experimental spectra for this specific molecule, this guide provides a detailed, predictive spectroscopic profile based on first principles, established spectral data for analogous structures, and expert interpretation.[3][4] This document is designed to serve as a practical reference for researchers, enabling them to anticipate, identify, and interpret the spectroscopic data for this compound and related derivatives.

Molecular Structure and Core Spectroscopic Features

The structure of this compound contains several distinct functional groups that will give rise to characteristic signals in its various spectra. Understanding these components is key to a full interpretation.

-

Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. The ring carbons and the attached methyl carbon will produce distinct signals in the ¹³C NMR spectrum.

-

Primary Amine (-NH₂): This group will be identifiable by characteristic stretches in the IR spectrum and a solvent-dependent, exchangeable signal in the ¹H NMR spectrum.[5]

-

tert-Butyl Group (-C(CH₃)₃): This group provides a highly shielded and magnetically equivalent environment for its nine protons, resulting in a strong, sharp singlet in the ¹H NMR spectrum.

-

Methyl Group (-CH₃): The methyl group attached to the isoxazole ring will also appear as a singlet in the ¹H NMR spectrum, albeit at a different chemical shift than the tert-butyl protons.

Below is the chemical structure with atoms numbered for unambiguous NMR assignment.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, with three distinct singlet signals corresponding to the three types of isolated proton environments. The chemical shifts are predicted based on the electronic environment of the protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Field-Proven Insights |

| ~5.0 - 6.0 (broad) | Singlet | 2H | -NH₂ | The chemical shift of amine protons is highly variable and dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. In a non-polar solvent like CDCl₃, it is expected in this range. |

| ~2.10 | Singlet | 3H | C6-H₃ | The methyl group at the C4 position is attached to an sp² carbon of the heterocyclic ring, leading to a downfield shift compared to a simple alkane. |

| ~1.35 | Singlet | 9H | C8/9/10-H₉ | The nine protons of the tert-butyl group are chemically and magnetically equivalent, resulting in a single, strong signal. Its position is characteristic of tert-butyl groups attached to an sp² system.[6] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Field-Proven Insights |

| ~175 | C5 | This carbon is attached to the electronegative oxygen atom and the bulky tert-butyl group, shifting it significantly downfield. |

| ~165 | C3 | The C3 carbon is bonded to two nitrogen atoms (one in the ring, one in the amine group), causing a strong deshielding effect. |

| ~105 | C4 | This carbon's chemical shift is influenced by its position within the isoxazole ring. |

| ~33 | C7 | The quaternary carbon of the tert-butyl group. |

| ~29 | C8, C9, C10 | The three equivalent methyl carbons of the tert-butyl group appear as a single, strong signal. |

| ~10 | C6 | The methyl carbon attached to the ring appears at a characteristic upfield position. |

Experimental Protocol for NMR Data Acquisition

This self-validating protocol ensures reproducible and high-quality NMR data.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their vibrational frequencies.

Predicted Characteristic IR Absorptions

The IR spectrum of this compound is expected to be dominated by absorptions from the N-H and C-H bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Field-Proven Insights |

| 3400 - 3300 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine | Primary amines characteristically show two distinct bands in this region, which differentiates them from secondary amines (one band) and tertiary amines (no bands).[5][7] |

| 2970 - 2870 | C-H Aliphatic Stretch | tert-Butyl & Methyl | These bands are characteristic of sp³ C-H bonds. The tert-butyl group will contribute a strong absorption here.[8] |

| ~1640 | N-H Bend (Scissoring) | Primary Amine | This bending vibration is a hallmark of primary amines and appears in a region similar to C=C double bonds.[5][9] |

| 1600 - 1450 | C=N & C=C Ring Stretch | Isoxazole Ring | The aromatic isoxazole ring will have several stretching vibrations in the fingerprint region. |

| 1300 - 1100 | C-N Stretch | Aryl Amine | The stretching vibration of the bond between the amine nitrogen and the isoxazole ring carbon is expected in this region. |

Experimental Protocol for FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Collection: Scan the sample (e.g., accumulating 32 scans) over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the sample from the crystal using an appropriate solvent (e.g., isopropanol) and a soft wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

Predicted Mass Spectrum (Electron Ionization)

The molecular formula is C₈H₁₄N₂O, giving a monoisotopic mass of 154.1106 Da. Under Electron Ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) and undergo characteristic fragmentation.

| Predicted m/z | Ion | Rationale & Field-Proven Insights |

| 154 | [M]⁺˙ | The molecular ion peak, representing the intact molecule with one electron removed. |

| 139 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group is a common fragmentation pathway, leading to a stable secondary carbocation. |

| 57 | [C(CH₃)₃]⁺ | Cleavage of the bond between the isoxazole ring and the tert-butyl group would generate the highly stable tert-butyl cation, which is often a base peak for tert-butyl containing compounds. |

The most prominent fragmentation is the α-cleavage at the bulky tert-butyl group, leading to the formation of the highly stable tert-butyl cation.

Figure 3: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data are rooted in fundamental spectroscopic principles and validated by comparison with structurally similar compounds. The distinct signals predicted—such as the two N-H stretches in the IR, the three singlets in the ¹H NMR, and the characteristic m/z 57 fragment in the mass spectrum—provide a robust analytical framework for the unambiguous identification and characterization of this molecule. The included experimental protocols offer a standardized approach to data acquisition, ensuring that researchers can generate high-quality, reliable data for their own synthetic samples.

References

-

ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available at: [Link]

-

Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available at: [Link]

-

National Institutes of Health (NIH). (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available at: [Link]

-

ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Infrared (IR) Spectroscopy. Available at: [Link]

-

ACS Publications. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available at: [Link]

-

Revues Scientifiques Marocaines. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Available at: [Link]

-

Supporting Information. (n.d.). General procedure for the synthesis of N-Boc-amines. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

NIST WebBook. (n.d.). 5-Amino-3-methylisoxazole. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-5-methylisoxazole. Available at: [Link]

-

ResearchGate. (2018). tert-Butyl carbamate. Available at: [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

-

Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of P(TBTA) (4a) and P(TtBBTA) (4b). Available at: [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of.... Available at: [Link]

-

PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Available at: [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4). Available at: [Link]

-

MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[1][3][10]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. Available at: [Link]

-

PubChem. (n.d.). 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo(1,5-d)(1,2,4)triazine. Available at: [Link]

-

SpectraBase. (n.d.). N-TERT.-BUTYL-N,N,3-TRIMETHYL-5-OXO-4-TOSYL-FURAN-2,2(5H)-DICARBOXAMIDE. Available at: [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Available at: [Link]

-

CORE. (n.d.). Ab initio and DFT studies on structure, vibrational spectra of 4-tert- butyl-1,3-thiazol-2-amine (BTA). Available at: [Link]

-

NIST WebBook. (n.d.). Tromethamine. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. sciarena.com [sciarena.com]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-(tert-Butyl)-4-methylisoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(tert-Butyl)-4-methylisoxazol-3-amine is a substituted 3-aminoisoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The isoxazole ring system is a key pharmacophore found in a variety of therapeutic agents, and the specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. This guide provides a detailed technical overview of the primary starting materials and the core synthetic strategy for the preparation of this compound, focusing on the chemical rationale, experimental methodologies, and critical process parameters.

Core Synthetic Strategy: Cyclocondensation of a β-Ketonitrile with Hydroxylamine

The most direct and industrially scalable approach to the synthesis of this compound is the cyclocondensation reaction between an appropriately substituted β-ketonitrile and a hydroxylamine salt. This method is a variation of the classic Claisen isoxazole synthesis and is highly effective for the preparation of 3-aminoisoxazoles. The overall transformation relies on the nucleophilic attack of hydroxylamine on the carbonyl group of the β-ketonitrile, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.

Primary Starting Materials

The key starting materials for this synthesis are:

-

2-Methyl-4,4-dimethyl-3-oxopentanenitrile: This α-substituted β-ketonitrile provides the carbon backbone of the final molecule, including the tert-butyl group at the 5-position and the methyl group at the 4-position of the isoxazole ring.

-

Hydroxylamine Hydrochloride (NH₂OH·HCl): This reagent provides the nitrogen and oxygen atoms necessary for the formation of the isoxazole ring. It is a stable, crystalline solid that is easy to handle.

Synthesis of the β-Ketonitrile Precursor

The synthesis of the requisite β-ketonitrile, 2-methyl-4,4-dimethyl-3-oxopentanenitrile, is a critical preliminary step. This can be achieved through a two-step process starting from the more readily available pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).

Step 1: Synthesis of Pivaloylacetonitrile

Pivaloylacetonitrile is typically prepared via a Claisen-type condensation between a pivaloate ester (e.g., methyl pivalate or ethyl pivalate) and acetonitrile in the presence of a strong base.

Experimental Protocol: Preparation of 4,4-Dimethyl-3-oxopentanenitrile [1]

-

Reagents and Equipment:

-

Methyl pivalate

-

Acetonitrile

-

Potassium tert-butoxide (KOt-Bu)

-

Isopropyl alcohol (IPA)

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer, under an inert atmosphere (N₂)

-

-

Procedure:

-

To a solution of methyl pivalate (1.0 equivalent) in 2-MeTHF, add isopropyl alcohol (0.2 equivalents) and acetonitrile (1.0 equivalent) under a nitrogen atmosphere.

-

Add potassium tert-butoxide (1.0 equivalent) to the stirred mixture.

-

Stir the reaction mixture at room temperature for one hour.

-

Add an additional 1.0 equivalent of both acetonitrile and potassium tert-butoxide to the reaction mixture.

-

Continue stirring for another hour.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pivaloylacetonitrile. The product can be further purified by recrystallization or chromatography.

-

Step 2: α-Methylation of Pivaloylacetonitrile

The introduction of the 4-methyl group on the isoxazole ring is achieved by α-methylation of the pivaloylacetonitrile precursor. The methylene group between the ketone and nitrile is acidic and can be deprotonated by a suitable base to form a stable enolate, which then acts as a nucleophile to attack a methylating agent.

Experimental Protocol: Preparation of 2-Methyl-4,4-dimethyl-3-oxopentanenitrile (Prophetic)

-

Reagents and Equipment:

-

4,4-Dimethyl-3-oxopentanenitrile

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer, under an inert atmosphere (N₂)

-

-

Procedure:

-

Suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-methyl-4,4-dimethyl-3-oxopentanenitrile.

-

Synthesis of this compound

With the α-methylated β-ketonitrile in hand, the final step is the cyclocondensation with hydroxylamine. The regioselectivity of this reaction is a critical consideration. The reaction of an unsymmetrical β-dicarbonyl compound (or equivalent) with hydroxylamine can potentially lead to two isomeric isoxazoles. In the case of β-ketonitriles, the reaction generally favors the formation of the 3-aminoisoxazole isomer.

Reaction Mechanism and Regioselectivity

The reaction proceeds through the initial nucleophilic attack of the nitrogen atom of hydroxylamine on the more electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization where the hydroxyl group of the intermediate attacks the nitrile carbon. Subsequent dehydration leads to the formation of the aromatic isoxazole ring. The regioselectivity, favoring the 3-amino isomer, is governed by the greater electrophilicity of the ketone carbonyl compared to the nitrile group. Careful control of pH is often crucial to maximize the yield of the desired 3-aminoisoxazole and minimize the formation of the isomeric 5-aminoisoxazole or other byproducts. For the synthesis of the related 3-amino-5-(t-butyl)isoxazole, a pH range of 6.0 to 7.0 is reported to be optimal.

Experimental Protocol: Synthesis of this compound (Prophetic, based on analogous procedures)

-

Reagents and Equipment:

-

2-Methyl-4,4-dimethyl-3-oxopentanenitrile

-

Hydroxylamine hydrochloride

-

Sodium acetate or another suitable base

-

Ethanol

-

Water

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

-

Procedure:

-

Dissolve 2-methyl-4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent) in ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water, and then add this to the ethanolic solution of the β-ketonitrile.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Data Summary

The following table summarizes key information for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| Pivaloylacetonitrile | C₇H₁₁NO | 125.17 | 59997-51-2 | White to pale yellow solid, m.p. 68 °C.[2][3] |

| 2-Methyl-4,4-dimethyl-3-oxopentanenitrile | C₈H₁₃NO | 139.20 | 18850-55-0 | (Predicted) Liquid or low-melting solid. |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | White crystalline solid, highly soluble in water. |

| This compound | C₈H₁₄N₂O | 154.21 | 120771-20-2 | Solid, storage at 2-8 °C recommended.[4] |

Conclusion

The synthesis of this compound is reliably achieved through a well-established cyclocondensation pathway. The primary starting materials are an α-methylated β-ketonitrile, namely 2-methyl-4,4-dimethyl-3-oxopentanenitrile, and hydroxylamine hydrochloride. The synthesis of the β-ketonitrile precursor itself is a key aspect of the overall process, involving the Claisen-type condensation to form pivaloylacetonitrile followed by α-methylation. This guide provides the fundamental chemical principles and practical methodological considerations for researchers and drug development professionals working with this important heterocyclic building block.

References

-

PubChem. Pentanenitrile, 4,4-dimethyl-3-oxo-. [Online] Available at: [Link]

- Pienaar, D. P., Butsi, K. R., Rousseau, A. L., & Brady, D. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2935.

-

PrepChem. Synthesis of 3-amino-5-(t-butyl)isoxazole. [Online] Available at: [Link]

-

Taylor & Francis Online. A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. [Online] Available at: [Link]

Sources

The Strategic Role of 5-(tert-Butyl)-4-methylisoxazol-3-amine in Modern Heterocyclic Chemistry: A Technical Guide for Researchers

Abstract

The isoxazole motif is a cornerstone of contemporary medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity. Within this important class of heterocyles, 5-(tert-butyl)-4-methylisoxazol-3-amine emerges as a particularly valuable building block. The strategic placement of a bulky tert-butyl group, a nucleophilic amino functionality, and a methyl group on the isoxazole core provides a synthetically tractable platform for the construction of complex molecular architectures with diverse biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and applications of this compound, underpinned by field-proven insights and detailed experimental protocols.

Introduction: The Isoxazole Scaffold and the Significance of this compound

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, influencing the molecule's reactivity, stability, and intermolecular interactions. The isoxazole ring is a common feature in numerous FDA-approved drugs and biologically active natural products, demonstrating its privileged status in drug discovery.[1][2]

This compound distinguishes itself through a trifecta of strategically positioned functional groups:

-

The 3-Amino Group: This primary amine serves as a versatile nucleophilic handle, enabling a wide range of chemical transformations. It readily participates in acylation, alkylation, arylation, and condensation reactions, providing a gateway to diverse libraries of derivatives. The reactivity of this group is central to the utility of 3-aminoisoxazoles as synthetic intermediates.[3]

-